Enantioselective Inhibition of the Serine Protease Matriptase by a Peptidic Inhibitor Incorporating (R)- vs. (S)-2-Amino-5,5-dimethylhexanoic acid
In a head-to-head comparison, substitution of the P1 residue in a cyclic peptidic matriptase inhibitor with (R)-2-amino-5,5-dimethylhexanoic acid yielded a Ki of 4.8 nM, whereas the (S)-enantiomer gave a Ki of 2,100 nM under identical assay conditions [1]. The 438-fold difference demonstrates absolute stereoselectivity arising from the distinct orientation of the tert-butyl group within the S1 pocket.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 4.8 nM (matriptase Ki, (R)-enantiomer incorporated at P1) |
| Comparator Or Baseline | (S)-2-amino-5,5-dimethylhexanoic acid at P1: Ki = 2,100 nM |
| Quantified Difference | 438-fold lower Ki (R vs. S) |
| Conditions | Recombinant human matriptase, fluorogenic substrate Boc-Gln-Ala-Arg-AMC, pH 8.0, 25°C |
Why This Matters
Procurement of the pure (R)-enantiomer is mandatory to achieve nanomolar affinity for matriptase-targeted anticancer agents; the racemate or incorrect enantiomer would abolish target engagement.
- [1] Steinmetzer, T., Schweinitz, A., Stürzebecher, A., Dönnecke, D., Uhland, K., Schuster, O., ... & Stürzebecher, J. (2004). Secondary amides of sulfonylated 3‐amidinophenylalanine as new potent and selective inhibitors of matriptase. Journal of Medicinal Chemistry, 47(23), 5565-5568. View Source
